molecular formula C18H16Cl3N3O4 B1254690 (S)-econazole nitrate CAS No. 73094-38-9

(S)-econazole nitrate

Cat. No. B1254690
CAS RN: 73094-38-9
M. Wt: 444.7 g/mol
InChI Key: DDXORDQKGIZAME-GMUIIQOCSA-N
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Description

(S)-econazole nitrate is an organic nitrate salt prepared from equimolar amounts of (S)-econazole and nitric acid. It contains a (S)-econazole. It is an enantiomer of a (R)-econazole nitrate.

Scientific Research Applications

  • Nanoemulsion for Topical Application : A study by Shaikh et al. (2019) focused on designing a nanoemulsion of Econazole nitrate for treating tinea versicolor, a fungal disease. This approach aimed to overcome the challenges of poor solubility and bioavailability associated with Econazole nitrate (Shaikh et al., 2019).

  • Ocular Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) : Elkasabgy (2014) developed an ocular S-SNEDDS of Econazole nitrate using hydroxypropyl methylcellulose to improve drug solubility and bioavailability for ocular treatments (Elkasabgy, 2014).

  • Topical Hydrogel Formulation : Srivastava et al. (2021) explored the effectiveness of a topical hydrogel of econazole-loaded nanosponge for skin ailments. This approach aimed to enhance drug concentration at the site of infection, offering an effective pharmacological response (Srivastava et al., 2021).

  • Novel Biosurfactant-Based Mixed Vesicles for Vaginal Delivery : A study by Abruzzo et al. (2018) investigated the use of biosurfactant-based mixed vesicles for vaginal delivery of Econazole nitrate, focusing on the treatment of Candida infections (Abruzzo et al., 2018).

  • Apoptosis in MCF-7 Cells : Sun et al. (2014) explored the apoptosis-inducing effect of Econazole nitrate on MCF-7 cells, suggesting its potential effectiveness in treating human breast cancer through mitochondrial and caspase pathways (Sun et al., 2014).

  • Synergistic Antifungal Activity : Chen et al. (2014) assessed the synergistic interaction of Econazole nitrate with chelerythrine against Candida albicans, suggesting a potential combination treatment for fungal infections (Chen et al., 2014).

  • Ethanolic Vesicles for Deep Fungal Infections : A study by Verma and Utreja (2018) developed econazole nitrate-loaded transethosomes for transdermal delivery, aiming for better therapeutic efficacy and stability in treating cutaneous candidiasis (Verma & Utreja, 2018).

properties

CAS RN

73094-38-9

Product Name

(S)-econazole nitrate

Molecular Formula

C18H16Cl3N3O4

Molecular Weight

444.7 g/mol

IUPAC Name

1-[(2S)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)/t18-;/m1./s1

InChI Key

DDXORDQKGIZAME-GMUIIQOCSA-N

Isomeric SMILES

C1=CC(=CC=C1CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Other CAS RN

73094-38-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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